molecular formula C11H12BrNO5 B15245894 Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate

Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate

Cat. No.: B15245894
M. Wt: 318.12 g/mol
InChI Key: XEGVJTSJJBYECB-UHFFFAOYSA-N
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Description

Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, hydroxyl, and diethyl ester functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 6-bromo-5-hydroxypyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Diethyl 6-bromo-5-oxopyridine-3,4-dicarboxylate.

    Reduction: Diethyl 5-hydroxypyridine-3,4-dicarboxylate.

    Substitution: Diethyl 6-azido-5-hydroxypyridine-3,4-dicarboxylate.

Scientific Research Applications

Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is primarily determined by its functional groups. The bromine atom can participate in halogen bonding interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to molecular targets such as enzymes and receptors. Additionally, the ester groups can undergo hydrolysis to release the active carboxylic acid derivatives, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the bromine and ester functional groups but has an indole ring instead of a pyridine ring.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound lacks the bromine and hydroxyl groups but has similar ester functionalities.

Uniqueness

Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrNO5

Molecular Weight

318.12 g/mol

IUPAC Name

diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C11H12BrNO5/c1-3-17-10(15)6-5-13-9(12)8(14)7(6)11(16)18-4-2/h5,14H,3-4H2,1-2H3

InChI Key

XEGVJTSJJBYECB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)Br

Origin of Product

United States

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